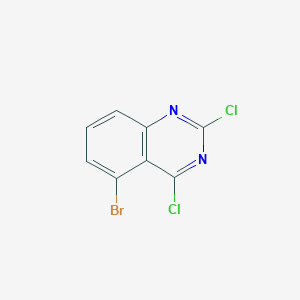

5-Bromo-2,4-dichloroquinazoline

Beschreibung

Significance of Quinazoline (B50416) Heterocycles as Privileged Scaffolds in Synthetic Chemistry

The term "privileged scaffold" is used in medicinal chemistry to describe molecular structures that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for drug discovery. The quinazoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a quintessential example of such a scaffold. stackexchange.comorganic-chemistry.org Its derivatives are found in over 200 naturally occurring alkaloids and form the core of numerous synthetic compounds with a vast array of pharmacological activities. nih.gov

The significance of the quinazoline framework lies in its versatile biological profile, with derivatives exhibiting potent activities including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive properties. stackexchange.comnih.govnih.gov This broad spectrum of activity has made the quinazoline nucleus a subject of intense and continuous investigation for several decades. stackexchange.combeilstein-journals.org The structural rigidity of the fused ring system, combined with the potential for substitution at various positions, allows for the precise spatial arrangement of functional groups to optimize interactions with specific biological receptors. nih.gov Several successful drugs, such as the anticancer agents Gefitinib and Erlotinib, and the antihypertensive drug Prazosin, are based on the quinazoline scaffold, underscoring its therapeutic relevance and cementing its status as a truly privileged structure in the field. nih.govnih.gov

Role of Halogenated Quinazolines as Versatile Synthetic Intermediates in Organic Synthesis

Within the broad family of quinazolines, halogenated derivatives stand out as exceptionally versatile building blocks in organic synthesis. The presence of halogen atoms, particularly chlorine and bromine, on the quinazoline core provides reactive handles for a wide range of chemical transformations. These C-X bonds are amenable to various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Of particular importance are the 2,4-dichloroquinazolines. These compounds possess two reactive chlorine atoms on the pyrimidine ring, but they exhibit differential reactivity. The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. stackexchange.commdpi.com This reactivity difference allows for selective and sequential reactions. Mild reaction conditions typically lead to substitution exclusively at the C4 position, while harsher conditions are required to substitute the C2-chloro group. stackexchange.commdpi.com This predictable regioselectivity is a crucial tool for synthetic chemists, enabling the controlled, stepwise construction of complex, polysubstituted quinazoline derivatives. nih.gov

Overview of 5-Bromo-2,4-dichloroquinazoline within the Halogenated Quinazoline Class

This compound (CAS No. 134517-54-7) is a key member of the halogenated quinazoline class, possessing three distinct halogen substituents. medkoo.comorganic-chemistry.org Its structure combines the features of a 2,4-dichloroquinazoline (B46505) with an additional bromine atom on the benzene ring at the C5 position. This tri-halogenated pattern makes it a highly valuable and versatile intermediate for creating complex, multi-functionalized molecules.

The synthesis of this compound generally follows the established route for other substituted 2,4-dichloroquinazolines. It logically begins with a suitably substituted anthranilic acid, in this case, 5-bromoanthranilic acid. rjpbcs.com This precursor undergoes cyclization, often with a reagent like potassium cyanate (B1221674), to form the corresponding 5-bromoquinazoline-2,4-dione. nih.govresearchgate.net The final step is a chlorination reaction, typically achieved by heating the dione (B5365651) with a chlorinating agent such as phosphorus oxychloride (POCl₃), which replaces the two keto groups with chlorine atoms to yield the target molecule. nih.gov

The strategic placement of three different halogens offers a platform for highly specific, sequential chemical modifications. The differential reactivity of the C4-Cl, C2-Cl, and the C5-Br bonds allows chemists to orchestrate a series of reactions, such as nucleophilic substitutions and palladium-catalyzed cross-couplings, in a controlled manner. This enables the introduction of diverse substituents at specific positions, providing access to a vast chemical space for the development of novel compounds, particularly in the search for new therapeutic agents like kinase inhibitors. nih.govnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-dichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWOUKXMNABQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304867 | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-54-7 | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2,4 Dichloroquinazoline and Its Precursors

De Novo Synthesis Approaches to the Quinazoline (B50416) Core

The de novo synthesis, or the creation of the quinazoline ring system from acyclic or simpler cyclic precursors, is a fundamental strategy. The choice of starting material, typically an ortho-substituted aniline (B41778) derivative, dictates the specific reaction pathway.

A prominent method for constructing the quinazoline core involves the cyclization of anthranilonitrile (2-aminobenzonitrile) and its derivatives. To obtain the 5-bromo substituted target, the corresponding 2-amino-6-bromobenzonitrile (B1277456) would serve as the starting material.

A facile and efficient one-pot synthesis for 2,4-dichloroquinazolines has been developed utilizing bis(trichloromethyl) carbonate (BTC), also known as triphosgene, in conjunction with a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO). clockss.org This method involves the cyclization of anthranilonitrile at elevated temperatures. clockss.org The BTC and Ph₃PO system is believed to generate dichlorotriphenylphosphine (PPh₃Cl₂) in situ, which facilitates the reaction. clockss.org This approach is advantageous due to its mild reaction conditions and good yields. clockss.org

Table 1: Reaction Conditions for Cyclization of Anthranilonitrile using BTC/Ph₃PO

| Parameter | Condition |

| Reagents | Anthranilonitrile, Bis(trichloromethyl) carbonate (BTC), Triphenylphosphine oxide (Ph₃PO) |

| Catalyst | Triphenylphosphine oxide (Ph₃PO) |

| Temperature | 120 °C |

| Key Feature | In situ generation of dichlorotriphenylphosphine |

One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates and minimizing waste. The aforementioned method using BTC and catalytic Ph₃PO is a prime example of a one-pot procedure for converting anthranilonitriles directly to 2,4-dichloroquinazolines. clockss.org Other one-pot methods for synthesizing quinazoline derivatives from nitrile precursors have also been explored, such as the cascade annulation of diaryliodonium salts with two nitrile molecules, presenting a flexible approach to variously substituted quinazolines. nih.gov While many one-pot methods yield quinazoline-2,4(1H,3H)-diones from anthranilonitriles using reagents like carbon dioxide, these then require a subsequent chlorination step. jst.go.jp

An alternative and more traditional pathway to the quinazoline core begins with anthranilic acid derivatives. For the target compound, this would involve starting with an appropriately brominated anthranilic acid, such as 2-amino-6-bromobenzoic acid.

The synthesis of quinazoline-2,4(1H,3H)-diones, which exist in tautomeric equilibrium with quinazoline-2,4-diols, is a common route starting from anthranilic acid derivatives. jst.go.jp A widely used method involves the reaction of an anthranilic acid with urea (B33335) or a cyanate (B1221674), such as potassium cyanate, followed by cyclization. jst.go.jpgeneris-publishing.com For example, reacting anthranilic acid with potassium cyanate in water yields a urea derivative, which then cyclizes in the presence of a base like NaOH to form the quinazoline-2,4-dione. jst.go.jp This process is noted for being environmentally friendly as it can be performed in water at room temperature. jst.go.jp The resulting 5-bromoquinazoline-2,4-diol is a crucial intermediate for the final product.

Table 2: Methods for Quinazoline-2,4-diol Synthesis from Anthranilic Acid

| Method | Reagents | Conditions | Key Features |

| Urea Fusion | Anthranilic acid, Urea | Heating at 150-160 °C | Traditional method generis-publishing.com |

| Cyanate Reaction | Anthranilic acid, Potassium cyanate, NaOH, HCl | Room temperature, in water | Eco-efficient, one-pot jst.go.jp |

| Formamide Cyclocondensation | Anthranilic acid, Formamide | Heating at 130-135 °C | Leads to quinazolin-4-one generis-publishing.com |

The final step in this synthetic sequence is the conversion of the quinazoline-2,4-diol intermediate to the target 2,4-dihaloquinazoline. This transformation is typically achieved through chlorination using a strong chlorinating agent. google.com The most common reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess and at reflux temperature. google.com Other halogenating agents like phosphorus oxybromide can be used to produce the corresponding dibromoquinazolines. google.com The reaction effectively replaces the hydroxyl groups of the diol with chlorine atoms, yielding the desired 5-Bromo-2,4-dichloroquinazoline. google.com

Table 3: Reagents for Chlorination of Quinazoline-2,4-diols

| Reagent | Product Type |

| Phosphorus oxychloride (POCl₃) | 2,4-dichloroquinazolines |

| Phosphorus oxybromide (POBr₃) | 2,4-dibromoquinazolines |

| Phosphorus oxychloride with N,N-dimethylaniline | 2,4-dichloroquinazolines |

Conversion from Anthranilic Acid Derivatives

Specific Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione from 2-Amino-5-bromobenzoic Acid as a Precursor to this compound

The foundational route to substituted 2,4-dichloroquinazolines typically involves the creation and subsequent chlorination of a quinazoline-2,4(1H,3H)-dione scaffold. The substitution pattern on the final product is determined by the starting anthranilic acid derivative. In this specific pathway, 6-Bromoquinazoline-2,4(1H,3H)-dione is synthesized from 2-amino-5-bromobenzoic acid.

The cyclization of 2-amino-5-bromobenzoic acid to form the corresponding dione (B5365651) can be achieved through reaction with a one-carbon synthon, most commonly urea or potassium cyanate. ijarsct.co.in When heated with urea, 2-amino-5-bromobenzoic acid undergoes a condensation and cyclization reaction to yield 6-bromoquinazoline-2,4(1H,3H)-dione. This reaction provides the core heterocyclic structure required for subsequent functionalization.

The transformation of the resulting 6-bromoquinazoline-2,4(1H,3H)-dione into a dichloroquinazoline derivative is accomplished through a dehydroxylative chlorination reaction. This is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. researchgate.netnih.gov The reaction converts the two ketone groups of the dione into chloride functionalities at the 2- and 4-positions of the quinazoline ring. While this specific precursor logically yields 6-bromo-2,4-dichloroquinazoline (B10380), this pathway serves as a model for the synthesis of the 5-bromo isomer when starting with the appropriate 2-amino-6-bromobenzoic acid. nih.gov The reaction with POCl₃ occurs in distinct stages, beginning with a phosphorylation step at lower temperatures, followed by conversion to the chloroquinazoline upon heating to 70-90 °C. nih.gov

| Starting Material | Reagent(s) | Intermediate Product |

| 2-Amino-5-bromobenzoic Acid | Urea | 6-Bromoquinazoline-2,4(1H,3H)-dione |

| Intermediate Product | Reagent(s) | Final Product (based on precursor) |

| 6-Bromoquinazoline-2,4(1H,3H)-dione | Phosphorus oxychloride (POCl₃) | 6-Bromo-2,4-dichloroquinazoline |

Strategic Introduction of Halogen Functionalities on the Quinazoline Scaffold

The placement of halogen atoms on the quinazoline core is critical for modulating the compound's chemical reactivity and biological activity. Regioselective halogenation methods allow for precise control over the molecular architecture.

Regioselective Bromination Methodologies

Direct bromination of the quinazoline scaffold allows for the introduction of bromine atoms at specific positions on the benzene (B151609) ring portion of the heterocycle. An efficient method for the direct and sustainable construction of brominated quinazolin-4(3H)-ones involves a three-component reaction of isatoic anhydride, a primary amine, and bromoacetyl bromide. thieme-connect.com This approach can yield mono- or dibrominated quinazolinone scaffolds in a chemo- and regioselective manner. For pre-formed quinazolinone rings, palladium-catalyzed C-H bond activation provides a route for ortho-selective halogenation, using N-halosuccinimides as the halogen source.

Regioselective Chlorination Methodologies

While direct C-H chlorination of aromatic rings is a known strategy, the most prevalent and strategically important method for introducing chlorine atoms onto the pyrimidine (B1678525) part of the quinazoline ring is the chlorination of quinazoline-2,4-diones, as described previously. nih.govresearchgate.net This reaction with reagents like POCl₃ or thionyl chloride (SOCl₂) is highly effective for producing 2,4-dichloroquinazolines. researchgate.netresearchgate.net

The reactivity of the two chlorine atoms in the resulting 2,4-dichloroquinazoline (B46505) differs significantly. The chlorine at the C4 position is considerably more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. mdpi.com This differential reactivity is well-documented and allows for the selective functionalization of the C4 position while leaving the C2-chloro substituent intact, a crucial feature in the synthesis of many quinazoline-based drugs. mdpi.comnih.gov

Advanced Synthetic Techniques Applicable to Quinazoline Derivatives

Modern synthetic chemistry offers powerful tools to enhance the efficiency, yield, and environmental profile of heterocyclic synthesis. Microwave irradiation and transition-metal catalysis have become indispensable in the production of quinazoline derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. researchgate.net The application of microwave irradiation to the synthesis of quinazolinones can dramatically reduce reaction times and improve yields compared to conventional heating methods. frontiersin.org For instance, the Niementowski reaction, a classical method involving the condensation of anthranilic acids with amides to form quinazolin-4-ones, traditionally requires high temperatures and long reaction times. frontiersin.org Under microwave conditions, this reaction can be completed in minutes with high purity and a simpler work-up. frontiersin.org Multi-component reactions, which combine several starting materials in a single step, are also highly amenable to microwave assistance, providing a rapid and efficient route to complex quinazoline structures. researchgate.netresearchgate.net

| Reaction Type | Starting Materials | Key Advantage of Microwave Synthesis |

| Niementowski Reaction | Anthranilic Acid + Formamide | Reduced reaction time, solvent-free conditions. frontiersin.org |

| Cyclization | 2-Benzamidobenzoyl chloride + Hydrazine (B178648)/Thiourea | High efficiency, short reaction time (e.g., 4 minutes). researchgate.net |

| Condensation | Anthranilic Acid + Urea/Ketones | Moderate to excellent yields with simple work-up. ijarsct.co.in |

Transition-Metal-Catalyzed Cyclization Approaches

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. nih.govrsc.org These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. Catalysts based on earth-abundant metals like manganese (Mn) and iron (Fe) are particularly attractive for their low cost and toxicity. nih.govfrontiersin.org

Manganese-catalyzed reactions, for example, can facilitate the synthesis of quinazolines through an acceptorless dehydrogenative coupling (ADC) strategy, reacting 2-aminobenzyl alcohols with primary amides or nitriles, with hydrogen gas as the only byproduct. nih.gov Iron-catalyzed protocols include methods such as the cyclization of 2-aminobenzamides or the oxidative synthesis from N-phenyl amidines and benzyl (B1604629) alcohols. nih.govfrontiersin.org These catalytic cycles provide efficient pathways to the quinazoline core, representing a significant advancement in synthetic methodology. nih.gov

Reactivity and Transformation Pathways of 5 Bromo 2,4 Dichloroquinazoline

General Principles of Halogen Reactivity in Dihaloquinazoline Systems

The presence of multiple halogen atoms on the quinazoline (B50416) core introduces a competitive environment for chemical transformations. The regioselectivity of these reactions is governed by a combination of established chemical principles and the unique electronic nature of the heterocyclic system.

Established Order of Csp²-Halogen Bond Reactivity in Cross-Coupling (C-I > C-Br > C-Cl)

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds at an sp²-hybridized carbon follows a well-defined trend. fiveable.me This reactivity is inversely related to the bond strength between the carbon and the halogen atom. The order of reactivity is generally accepted as Carbon-Iodine > Carbon-Bromine > Carbon-Chlorine. fiveable.me This principle is fundamental in predicting which halogen will preferentially undergo oxidative addition to the palladium catalyst, a crucial step in reactions like Suzuki, Stille, and Sonogashira couplings. fiveable.melibretexts.org

The weaker C-I bond is more readily cleaved, making iodo-substituted positions the most reactive sites in cross-coupling reactions. Conversely, the stronger C-Cl bond is the least reactive. The C-Br bond exhibits intermediate reactivity. This established hierarchy is a key consideration when designing synthetic strategies involving di- or polyhalogenated quinazolines, allowing for selective functionalization at different positions.

Unique Reactivity Profile of the C(4)-Cl Bond Due to the Alpha-Nitrogen Effect in Quinazolines

The quinazoline ring system presents a unique electronic landscape that significantly influences the reactivity of its substituents. Specifically, the chlorine atom at the C-4 position exhibits heightened reactivity towards nucleophiles. This is attributed to the "alpha-nitrogen effect," where the adjacent nitrogen atom at position 3 polarizes the C(4)-Cl bond. nih.gov This polarization renders the C-4 carbon more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net

Numerous studies have consistently demonstrated that in 2,4-dichloroquinazoline (B46505) systems, nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C-4 position. mdpi.comresearchgate.net This regioselectivity is a cornerstone of quinazoline chemistry, enabling the synthesis of a vast array of 4-substituted quinazoline derivatives.

Electronic and Steric Factors Influencing Positional Reactivity

Electron-withdrawing groups on the benzene (B151609) portion of the quinazoline ring can increase the electrophilicity of the pyrimidine (B1678525) ring carbons, thereby accelerating nucleophilic substitution reactions. Conversely, electron-donating groups can have the opposite effect. nih.gov Steric hindrance around a particular halogen atom can also play a significant role, potentially directing an incoming reagent to a less sterically crowded, albeit electronically less favorable, position. youtube.com The interplay of these electronic and steric influences allows for a nuanced control over the regiochemical outcome of reactions involving poly-substituted quinazolines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 5-bromo-2,4-dichloroquinazoline, offering a versatile method for introducing a variety of functional groups onto the quinazoline scaffold.

Regioselective Substitution at the C-4 Position with Amine Nucleophiles

A hallmark of the reactivity of 2,4-dichloroquinazolines, including the 5-bromo derivative, is the highly regioselective substitution of the chlorine atom at the C-4 position by amine nucleophiles. mdpi.comresearchgate.net This preferential reactivity has been extensively documented and serves as a robust synthetic tool for the preparation of 4-aminoquinazoline derivatives, which are prevalent in medicinal chemistry. mdpi.comresearchgate.net

| Reactant | Nucleophile | Product | Reference |

| 2,4-dichloroquinazoline | Anilines | 2-chloro-4-(phenylamino)quinazoline | mdpi.com |

| 2,4-dichloroquinazoline | Benzylamines | 4-(benzylamino)-2-chloroquinazoline | mdpi.com |

| 2,4-dichloroquinazoline | Primary/Secondary Aliphatic Amines | 4-(alkylamino)-2-chloroquinazoline | mdpi.com |

This regioselectivity holds true across a wide range of reaction conditions, including different solvents, temperatures, and reaction times, underscoring the intrinsic electronic preference for nucleophilic attack at the C-4 position. mdpi.com

Mechanistic Elucidation of C-4 Regioselectivity in 2,4-Dichloroquinazolines

The regioselectivity observed in the reaction of 2,4-dichloroquinazolines with nucleophiles can be explained by examining the electronic structure of the quinazoline core. The most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. mdpi.comresearchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have provided significant insights into the factors governing this regioselectivity. mdpi.comresearchgate.net These calculations reveal that the carbon atom at the C-4 position of 2,4-dichloroquinazoline possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net This indicates that the C-4 position is more electron-deficient and, therefore, more susceptible to attack by a nucleophile. mdpi.comresearchgate.net

Furthermore, the calculated activation energy for nucleophilic attack at the C-4 position is lower than that for the C-2 position, providing a kinetic rationale for the observed regioselectivity. mdpi.comresearchgate.net While atomic charges can suggest initial electrostatic attraction, the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's LUMO is a more critical factor in determining the reaction's progression. mdpi.com The greater contribution of the C-4 orbitals to the LUMO of the 2,4-dichloroquinazoline precursor is a key determinant of the preferential substitution at this position. mdpi.com

Influence of Nucleophile Structure and Reaction Conditions on Selectivity

The regioselectivity of nucleophilic aromatic substitution on the 2,4-dichloroquinazoline system is a well-documented phenomenon. mdpi.comnih.gov Numerous studies have shown that a wide array of nucleophiles, including anilines, benzylamines, and aliphatic amines, preferentially attack the C4 position of the quinazoline ring. mdpi.comnih.gov This consistent regioselectivity is observed across various reaction methodologies and conditions, leading to the formation of 2-chloro-4-substituted-aminoquinazoline derivatives. mdpi.comnih.gov

Theoretical studies using Density Functional Theory (DFT) provide insight into this observed selectivity. mdpi.com Calculations reveal that the carbon atom at the C4 position of the 2,4-dichloroquinazoline molecule possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com The lower activation energy calculated for the nucleophilic attack at C4 further supports the kinetic favorability of this reaction pathway. mdpi.com

While electrostatic attraction plays a role, the interaction between the nucleophile's and the substrate's molecular orbitals is a critical determinant of the reaction's course. mdpi.com The significant contribution of the C4 orbitals to the LUMO of the 2,4-dichloroquinazoline precursor explains the observed regioselectivity in the substitution of the chlorine atom at this position by primary and secondary amine nucleophiles. mdpi.com

Reactivity with Hydrazine (B178648) Derivatives Leading to Hydrazinylquinazolines

The reaction of 2,4-dichloroquinazoline derivatives with hydrazine hydrate (B1144303) demonstrates the differential reactivity of the two chlorine atoms. stackexchange.com Under mild conditions, such as in ethanol (B145695) at 0-5 °C, hydrazine hydrate selectively displaces the chlorine atom at the C4 position. stackexchange.com This regioselective substitution results in the formation of a 2-chloro-4-hydrazinylquinazoline (B2550126) derivative, leaving the chlorine at the C2 position intact. stackexchange.com

The synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine from 5-bromo-2,4-dichloropyrimidine, a related heterocyclic system, further illustrates this principle. jsscacs.edu.in By treating the dichloro-compound with hydrazine hydrate in methanol (B129727) at low temperatures (0-10 °C) in the presence of triethylamine, the corresponding 4-hydrazinyl derivative is obtained in good yield. jsscacs.edu.in

To achieve substitution at the C2 position, more forcing reaction conditions are typically required. stackexchange.com For instance, refluxing a 2-chloro-4-substituted quinazoline with hydrazine hydrate in a higher boiling solvent like isopropanol (B130326) can lead to the displacement of the second chlorine atom. stackexchange.comyoutube.com This stepwise reactivity allows for the controlled synthesis of mono- and di-substituted hydrazinylquinazolines.

Potential for Sequential SNAr at Differentiated Halogen Positions

The inherent reactivity difference between the C4 and C2 positions of the 2,4-dichloroquinazoline core allows for sequential nucleophilic aromatic substitution reactions. stackexchange.com This differential reactivity is crucial for the programmed synthesis of diversely functionalized quinazoline derivatives.

The initial, more facile substitution occurs at the C4 position under milder conditions. mdpi.comnih.govstackexchange.com Following the formation of the 4-substituted-2-chloroquinazoline intermediate, a second, different nucleophile can be introduced to displace the remaining chlorine atom at the C2 position. This subsequent reaction generally necessitates harsher conditions, such as higher temperatures or the use of a stronger nucleophile, to overcome the reduced reactivity of the C2 position. stackexchange.com This sequential approach provides a powerful strategy for introducing two different substituents onto the quinazoline scaffold in a controlled and regioselective manner.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful avenue for further molecular diversification, complementing the reactivity patterns observed in nucleophilic substitution.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysts are particularly prominent in facilitating a variety of cross-coupling reactions, allowing for the introduction of diverse carbon-based fragments onto the quinazoline core.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comresearchgate.netwikipedia.org This reaction is known for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. nrochemistry.comwikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide species, and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. nrochemistry.com The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com This inherent reactivity difference allows for selective coupling at one halogen position in the presence of others. In the context of this compound, the greater reactivity of the C-Cl bond at the 4-position compared to the C-Cl at the 2-position in nucleophilic substitution suggests a potential for selective Sonogashira coupling. While direct examples with this compound are not prevalent in the provided search results, the principles of Sonogashira coupling on similar halogenated heterocycles are well-established. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₂Cl₂ | nrochemistry.com |

| Co-catalyst | CuI | nrochemistry.com |

| Base | Diisopropylamine | nrochemistry.com |

| Solvent | THF | nrochemistry.com |

| Temperature | Room Temperature | nrochemistry.com |

This table represents a general set of conditions and may require optimization for specific substrates.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species in the presence of a base, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for Suzuki-Miyaura coupling can be tailored to achieve high yields and selectivity. Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, and solvent. mdpi.com For challenging substrates, such as nitrogen-containing heterocycles, specialized catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands have been developed to overcome issues of catalyst inhibition. organic-chemistry.org

Given the presence of multiple halogen atoms in this compound, strategies for selective Suzuki-Miyaura coupling would rely on the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This would allow for selective arylation or vinylation at the C5-position. Subsequent coupling at the C4 or C2 positions would likely require more forcing conditions or a different catalyst system.

Table 2: Key Components in Suzuki-Miyaura Coupling

| Component | Examples | Function | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Active catalytic species | nih.govmdpi.com |

| Ligand | Dialkylbiphenylphosphines | Stabilizes and activates the catalyst | organic-chemistry.org |

| Organoboron Reagent | Arylboronic acids, Vinylboronic acids | Source of the aryl or vinyl group | libretexts.orgmdpi.com |

| Base | K₃PO₄, KF | Activates the organoboron reagent | nih.govmdpi.com |

| Solvent | Toluene, Dioxane, Acetonitrile | Reaction medium | mdpi.com |

Negishi Coupling: Utility with Organozinc Reagents

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forges C-C bonds between organozinc reagents and organic halides. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. organic-chemistry.orgmdpi.com Organozinc reagents can be prepared from the corresponding organic halides or organolithium compounds, offering a broad scope of potential substituents. mdpi.com

For this compound, a Negishi coupling would be expected to proceed selectively. The reactivity of the halogenated positions generally follows the order of bond strength (C-I < C-Br < C-Cl), which would favor initial reaction at the C5-bromo position. However, the electronic activation of the C4-chloro position by the adjacent ring nitrogen often makes it the most electrophilic site, leading to preferential substitution at this position. Studies on related polyhalogenated quinazolines have demonstrated this preferential reactivity at the C4 position. nih.gov

The choice of catalyst, such as a palladium complex with a suitable phosphine ligand, and reaction conditions can be optimized to control the regioselectivity of the coupling. researchgate.net This allows for a stepwise functionalization of the quinazoline core, where one halogen can be selectively replaced, leaving the others available for subsequent transformations.

Table 2: Typical Catalysts and Reagents for Negishi Coupling

| Component | Examples |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂ |

| Organometallic Reagent | Organozinc halides (R-ZnX) |

| Solvent | THF, DMF, Dioxane |

| Ligand | PPh₃, dppf, Xantphos |

Kumada and Heck Cross-Coupling Reactions in Halogenated Quinazolines

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes to form C-C bonds with organic halides. organic-chemistry.org It was one of the first cross-coupling reactions to be developed and remains a cost-effective method for synthesizing biaryls. organic-chemistry.orgnih.gov However, the high reactivity of Grignard reagents can limit its functional group compatibility, making it less suitable for complex substrates compared to other cross-coupling methods. mdpi.com For polyhalogenated systems like this compound, the less reactive C-Cl bonds may require harsher conditions for a Kumada coupling compared to the more reactive C-Br bond.

The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. mdpi.com This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, a Heck reaction would allow for the introduction of vinyl groups at the halogenated positions. The regioselectivity would again be influenced by the relative reactivity of the C-X bonds, with the C4-Cl often being the most susceptible to oxidative addition to the palladium catalyst due to electronic factors within the quinazoline ring. nih.gov

Palladium-Catalyzed C-Heteroatom Bond Formation

Beyond C-C bond formation, palladium catalysis is also instrumental in forming bonds between carbon and heteroatoms, such as nitrogen and carbon (in the form of a cyano group).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. researchgate.net

In the case of this compound, Buchwald-Hartwig amination offers a direct route to substituted aminoquinazolines. The regioselectivity of this reaction is of paramount importance for the controlled synthesis of desired products. Studies on analogous di- and tri-halo heterocycles, such as 6-bromo-2-chloroquinoline, have shown that selective amination can be achieved by carefully controlling the reaction conditions. nih.gov Typically, the more electrophilic C4-chloro position is the most reactive site for nucleophilic attack. By optimizing the catalyst system (palladium precursor and ligand), base, and temperature, it is often possible to achieve selective amination at one position while leaving the other halogens intact for further functionalization. researchgate.netnih.gov

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Examples |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, Josiphos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine Source | Primary amines, secondary amines, ammonia (B1221849) equivalents |

Cyanation Reactions

Palladium-catalyzed cyanation reactions provide a method for introducing a nitrile group onto an aromatic ring by coupling an aryl halide with a cyanide source, such as zinc cyanide or potassium cyanide. The resulting aryl nitriles are valuable intermediates that can be further transformed into a variety of functional groups, including carboxylic acids, amides, and amines.

For this compound, a cyanation reaction would offer a pathway to cyano-substituted quinazolines. The regioselectivity of the cyanation would be governed by the principles of relative halogen reactivity, with the C4 position being a likely site for initial substitution. The reaction conditions, including the choice of palladium catalyst, ligand, and cyanide source, would be critical in achieving a selective and high-yielding transformation.

Regioselectivity in Cross-Coupling Reactions of this compound

The regioselectivity of cross-coupling reactions involving this compound is a critical aspect of its synthetic utility. The quinazoline ring system possesses distinct electronic properties that influence the reactivity of its halogenated positions. The general order of reactivity for the halogens themselves is I > Br > Cl. However, the positions on the heterocyclic ring also exhibit a hierarchy of reactivity.

For polyhalogenated quinazolines, the C4 position is generally the most electrophilic and, therefore, the most susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. nih.gov This is due to the activating effect of the adjacent nitrogen atom at position 3. The C2 position is generally less reactive than the C4 position. The reactivity of the C5-bromo substituent relative to the C2 and C4 chloro substituents is a nuanced interplay of bond strength and electronic activation. While the C-Br bond is weaker and generally more reactive than a C-Cl bond, the pronounced electrophilicity of the C4 position often leads to preferential reaction at this site, even in the presence of a bromine atom elsewhere on the ring.

Studies on the related compound 6-bromo-2,4-dichloroquinazoline (B10380) have shown that under certain cross-coupling conditions, substitution occurs at both the C4 and C6 positions, with the C4 position being the major site of reaction. nih.gov This suggests that for this compound, a similar pattern of reactivity would be expected, with the C4 position being the most likely site for initial substitution, followed by the C5 position, and finally the C2 position. This differential reactivity allows for a sequential and controlled functionalization of the quinazoline scaffold, enabling the synthesis of a diverse array of complex molecules from a single precursor.

Derivatization Strategies and Functionalization of the 5 Bromo 2,4 Dichloroquinazoline Scaffold

Introduction of Carbon-Based Substituents

The introduction of carbon-based moieties onto the 5-bromo-2,4-dichloroquinazoline framework is a pivotal strategy for creating molecular diversity. This is typically achieved through various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds at specific positions on the quinazoline (B50416) ring.

Alkynylation Strategies (e.g., Site-Selective C-4 Alkynylation)

The Sonogashira coupling reaction is a powerful method for introducing alkyne functionalities onto the quinazoline scaffold. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org In the case of di- and tri-halogenated quinazolines, such as this compound, the regioselectivity of the alkynylation is of paramount importance.

Research on structurally similar compounds, such as 6-bromo-2,4-dichloroquinazoline (B10380), has demonstrated that site-selective alkynylation can be achieved. researchgate.net The C4 position is the most electrophilic and, therefore, the most reactive site for Sonogashira coupling. libretexts.org This allows for the selective introduction of an alkynyl group at C4 while leaving the C2-Cl and C5-Br bonds intact for subsequent functionalization. For instance, the reaction of 6-bromo-2,4-dichloroquinazoline with a terminal alkyne under Sonogashira conditions yields the corresponding 4-alkynyl-6-bromo-2-chloroquinazoline. A similar reactivity pattern is anticipated for this compound.

Table 1: Site-Selective C-4 Alkynylation of Halogenated Quinazolines This table is based on data for analogous compounds and represents expected outcomes for this compound.

| Entry | Halogenated Quinazoline | Alkyne | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 6-Bromo-2,4-dichloroquinazoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Bromo-2-chloro-4-(phenylethynyl)quinazoline | Good | researchgate.net |

| 2 | 2,4-Dichloroquinoline | Various terminal alkynes | Pd/C, CuI, PPh₃, Et₃N, H₂O | 2-Alkynyl-4-chloroquinolines | Good to Excellent | beilstein-journals.org |

Arylation and Heteroarylation Approaches for Poly-Substituted Quinazolines

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between aryl or heteroaryl groups. nih.govmdpi.com This reaction typically employs a palladium catalyst and a base to couple an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. nih.govmdpi.com For polyhalogenated systems like this compound, sequential Suzuki couplings can be employed to introduce different aryl or heteroaryl substituents in a regioselective manner.

The higher reactivity of the C4-Cl bond allows for initial selective arylation at this position. nih.gov Subsequent, more forcing reaction conditions can then be used to achieve arylation at the less reactive C2-Cl and C5-Br positions. This stepwise approach provides access to a wide array of tri-substituted quinazoline derivatives. For example, the reaction of 2,4,7-trichloroquinazoline (B1295576) with arylboronic acids has been shown to proceed with initial substitution at the C4 position. nih.gov A similar outcome would be expected for the 5-bromo analogue.

Table 2: Regioselective Suzuki-Miyaura Coupling of Halogenated Heterocycles This table is based on data for analogous compounds and represents expected outcomes for this compound.

| Entry | Halogenated Heterocycle | Boronic Acid | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2,4,7-Trichloroquinazoline | Arylboronic acids | Pd catalyst | 4-Aryl-2,7-dichloroquinazoline | - | nih.gov |

| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW | 2-Chloro-4-phenylpyrimidine | 74% | mdpi.com |

Alkylation Reactions (e.g., Regioselective Alkylation with Organoalanes)

The introduction of alkyl groups onto the quinazoline scaffold can be achieved through various cross-coupling reactions. While less common than arylation or alkynylation, regioselective alkylation provides another avenue for structural diversification. One notable method involves the use of organoalane reagents.

Studies on 6-bromo-2,4-dichloroquinazoline have demonstrated that regioselective alkylation at the C4 position is feasible. researchgate.net This selectivity is again attributed to the higher electrophilicity of the C4 position compared to the C2 and C6 positions. researchgate.net This method offers a pathway to 4-alkyl-5-bromo-2-chloroquinazolines, which can serve as versatile intermediates for further functionalization. The direct position-selective C-4 alkylation of pyridines, a related heterocyclic system, has also been a subject of extensive research, highlighting the importance of such transformations. nih.govchemrxiv.orgnih.gov

Introduction of Nitrogen-Based Substituents

The incorporation of nitrogen-based functional groups is a common strategy in the development of bioactive quinazoline derivatives. This is often accomplished through nucleophilic aromatic substitution (SNAr) reactions or through the versatile chemistry of hydrazine (B178648) derivatives.

Amination via SNAr for the Synthesis of 4-Aminoquinazolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amino groups onto the quinazoline ring. nih.gov The electron-deficient nature of the quinazoline system, further enhanced by the chloro substituents, facilitates this reaction. Numerous studies have shown that the chlorine atom at the C4 position of 2,4-dichloroquinazolines is highly susceptible to displacement by amine nucleophiles. nih.gov This regioselectivity is a well-established principle in quinazoline chemistry, leading to the formation of 4-amino-2-chloroquinazoline derivatives. nih.gov

This reaction is broadly applicable, accommodating a wide range of primary and secondary amines, including anilines and aliphatic amines. nih.gov The reaction of this compound with an amine would be expected to proceed selectively at the C4 position to yield 4-amino-5-bromo-2-chloroquinazoline derivatives. These products are valuable intermediates, as the remaining chloro and bromo substituents can be further modified.

Table 3: Regioselective SNAr Amination of Dichloroquinazolines This table is based on data for analogous compounds and represents expected outcomes for this compound.

| Entry | Dichloroquinazoline | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dichloroquinazoline (B46505) | Various anilines, benzylamines, aliphatic amines | Various | 4-Amino-2-chloroquinazoline derivatives | Good to Excellent | nih.gov |

| 2 | 4-Chloroquinazoline | Various amines | KF, H₂O, 100 °C | 4-Aminoquinazolines | Good to Excellent | nih.gov |

Hydrazinolysis and Formation of Diverse Hydrazinyl Derivatives

The reaction of this compound with hydrazine (hydrazinolysis) offers a pathway to a variety of hydrazinyl derivatives. Similar to amination, the initial reaction is expected to occur at the more reactive C4 position, leading to the formation of 5-bromo-2-chloro-4-hydrazinylquinazoline. This intermediate is a versatile building block for the synthesis of more complex heterocyclic systems.

For example, the hydrazinyl group can be condensed with aldehydes or ketones to form hydrazones. researchgate.net Furthermore, the hydrazine moiety can participate in cyclization reactions to form fused heterocyclic rings, such as triazoloquinazolines. The synthesis of hydrazinyl derivatives from related halogenated pyrimidines, such as 5-bromo-2,4-dichloropyrimidine, has been reported, where hydrazine hydrate (B1144303) reacts selectively to displace one of the chloro groups. jsscacs.edu.in

Table 4: Hydrazinolysis of Halogenated Heterocycles This table is based on data for analogous compounds and represents expected outcomes for this compound.

| Entry | Halogenated Heterocycle | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Et₃N, EtOH | 0-5 °C to rt | 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | 83% | jsscacs.edu.in |

| 2 | 7α-Bromo-6-nitrocholest-5-enes | Hydrazine hydrate | Reflux | Steroidal pyrazolines | - | nih.gov |

Strategic Modifications at Specific Ring Positions

The this compound scaffold is a highly versatile building block in synthetic chemistry, offering multiple reactive sites for sequential and regioselective functionalization. The distinct reactivity of the chlorine atoms at the C-4 and C-2 positions, along with the bromine atom at the C-5 position, allows for a programmed approach to creating a diverse array of substituted quinazoline derivatives.

Functionalization at the Quinazoline C-4 Position

The C-4 position of the this compound ring is the most electrophilic site and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr). This high reactivity is a well-documented phenomenon for 2,4-dichloroquinazolines in general. nih.govnih.gov The substitution of the chlorine atom at C-4 typically proceeds under mild conditions, allowing for a high degree of regioselectivity. stackexchange.com

A wide range of nucleophiles can be employed to functionalize the C-4 position. These include, but are not limited to, anilines, benzylamines, and various aliphatic amines. nih.gov The reaction conditions often involve a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), and can be carried out at temperatures ranging from 0–5 °C to reflux, depending on the nucleophilicity of the attacking species. stackexchange.com For instance, treatment with hydrazine hydrate in ethanol at low temperatures results in the selective replacement of the C-4 chlorine. stackexchange.com

The enhanced reactivity of the C-4 position can be attributed to electronic factors within the quinazoline ring system. nih.gov Density functional theory (DFT) calculations have shown that the carbon atom at the C-4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more prone to nucleophilic attack compared to the C-2 position. nih.gov This inherent electronic bias is the primary reason for the observed regioselectivity in SNAr reactions.

Table 1: Representative Nucleophilic Substitution Reactions at the C-4 Position

| Nucleophile | Reagent/Solvent | Product Type |

| Primary/Secondary Amines | R¹R²NH / Ethanol | 5-Bromo-2-chloro-4-(amino)quinazolines |

| Hydrazine Hydrate | NH₂NH₂·H₂O / Ethanol | 5-Bromo-2-chloro-4-hydrazinylquinazoline |

| Anilines | ArNH₂ / Isopropanol | 5-Bromo-2-chloro-4-(anilino)quinazolines |

Functionalization at the Quinazoline C-2 Position

Following the substitution at the C-4 position, the chlorine atom at the C-2 position can be targeted for further functionalization. The C-2 position is less reactive than the C-4 position, and thus, modification at this site generally requires more forcing or harsh reaction conditions. stackexchange.com This difference in reactivity allows for a sequential and controlled introduction of different substituents at the C-4 and C-2 positions.

To achieve substitution at C-2, reactions are often carried out at elevated temperatures, such as under reflux conditions. stackexchange.com For example, after a 4-substituted-2-chloroquinazoline derivative has been formed, a second nucleophile can be introduced to displace the remaining chlorine at C-2. This stepwise approach is fundamental to creating unsymmetrically disubstituted quinazolines.

In some specialized strategies, the reactivity at C-2 can be enhanced. One such method involves the temporary deactivation of the C-4 position with a thioether group, followed by a regioselective cross-coupling reaction at the C-2 position. nih.gov Another advanced technique utilizes an azide-tetrazole tautomeric equilibrium to direct a nucleofugal sulfinate to replace the chloride at the C-2 position. nih.gov

Functionalization at the Quinazoline C-5 (Bromine) Position and its Benzenoid Moiety

The bromine atom at the C-5 position provides another valuable handle for diversification of the quinazoline scaffold, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The most common among these are the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling, which pairs the bromoquinazoline with an organoboron reagent (like a boronic acid or ester), is widely used to introduce aryl or heteroaryl groups at the C-5 position. rsc.orglibretexts.org This reaction typically employs a palladium catalyst, a base, and a suitable solvent system. wikipedia.org The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity.

The relative reactivity of the different halogen substituents on the quinazoline ring is a key consideration in designing synthetic strategies. For dihalo- or trihaloquinazolines, the site of the cross-coupling reaction can often be controlled by selecting the appropriate catalyst and reaction conditions. rsc.org In the case of this compound, the high reactivity of the C-4 chlorine in SNAr reactions allows for its selective substitution first. Subsequently, the C-5 bromine can be targeted with a cross-coupling reaction, followed by substitution at the C-2 chlorine, or vice-versa, enabling a highly modular approach to complex quinazoline derivatives.

Synthesis of Unsymmetrical Polycarbo-Substituted Quinazoline Derivatives

The synthesis of unsymmetrical polycarbo-substituted quinazoline derivatives from this compound is a testament to the power of regioselective chemistry. By strategically exploiting the differential reactivity of the C-2, C-4, and C-5 positions, a vast chemical space can be explored.

A general and powerful strategy for creating trisubstituted quinazolines involves a three-step sequence:

Selective SNAr at C-4: The most reactive C-4 chlorine is first substituted with a chosen nucleophile under mild conditions.

Palladium-Catalyzed Cross-Coupling at C-5: The bromine at the C-5 position is then functionalized, typically via a Suzuki-Miyaura reaction, to install an aryl or vinyl substituent.

Substitution at C-2: Finally, the least reactive C-2 chlorine is replaced by a second, different nucleophile, often requiring more vigorous reaction conditions.

This sequential approach provides precise control over the final structure of the molecule. An alternative strategy might involve an initial cross-coupling reaction at the C-5 position, followed by sequential nucleophilic substitutions at C-4 and then C-2. The specific order of reactions can be tailored based on the desired final product and the compatibility of the functional groups being introduced.

The development of such efficient and sequential strategies is crucial for the construction of libraries of novel, functionalized quinazolines. nih.gov These complex, unsymmetrical derivatives are of significant interest in various fields of chemical research, including medicinal chemistry and materials science.

Computational and Theoretical Investigations of 5 Bromo 2,4 Dichloroquinazoline Reactivity and Structure

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules, providing deep insights into their inherent reactivity. For 5-Bromo-2,4-dichloroquinazoline, DFT calculations are crucial for elucidating the factors that control its reactions with various reagents.

In the context of nucleophilic aromatic substitution (SNAr), the electrophilicity of the carbon centers is a key determinant of reactivity. This is directly related to the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region of a molecule most likely to accept electrons from an incoming nucleophile. DFT calculations consistently show that for 2,4-dichloroquinazoline (B46505) systems, the LUMO coefficients are not distributed equally between the two chlorine-bearing carbons. mdpi.com

Studies on the parent 2,4-dichloroquinazoline scaffold reveal that the carbon atom at the C4 position possesses a significantly larger LUMO coefficient compared to the C2 position. mdpi.com This unequal distribution renders the C4 position more electrophilic and, therefore, more susceptible to nucleophilic attack. mdpi.comwuxiapptec.com This theoretical finding aligns with extensive experimental evidence where nucleophiles preferentially displace the chlorine atom at C4. mdpi.com While the bromine at C5 is on the benzene (B151609) ring portion, its reactivity in SNAr is generally lower than the activated chloro groups on the pyrimidine (B1678525) ring. The analysis of LUMO and its corresponding energy map can be a powerful predictor for the outcome of nucleophilic substitution reactions on complex heterocycles. wuxiapptec.com

| Atomic Position | Relative LUMO Coefficient Contribution | Predicted Susceptibility to Nucleophilic Attack |

|---|---|---|

| C4 | High | High |

| C2 | Low | Low |

The selective functionalization of this compound, particularly in metal-catalyzed cross-coupling reactions, is heavily influenced by the relative strengths of the carbon-halogen bonds. Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a bond. Computational methods, such as B3LYP and the more accurate G3B3, are used to calculate these BDEs. nih.gov

For halo-heterocycles, the C-Br bond is significantly weaker than the C-Cl bond. This difference is the primary basis for achieving selective cross-coupling. The calculated BDE for a C-Br bond on a six-membered aromatic ring is substantially lower than that for a corresponding C-Cl bond. This suggests that in a palladium-catalyzed reaction, oxidative addition will occur preferentially at the C5-Br bond before the C2-Cl or C4-Cl bonds. nih.gov The ease of oxidative addition is a critical factor determining selectivity in such reactions. nih.gov

| Bond Type | Typical Calculated BDE (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-Br | ~83 | High |

| C-Cl | ~97-99 | Low |

Mechanistic Probing via Computational Modeling

Beyond static electronic properties, computational modeling allows for the dynamic simulation of reaction pathways, providing a detailed picture of how transformations occur at the molecular level.

The regioselective substitution of the C4-chloro group in 2,4-dichloroquinazolines by nucleophiles like amines has been rationalized through computational modeling of the reaction pathway. mdpi.com The accepted mechanism is a two-step addition-elimination process that proceeds through a tetrahedral intermediate known as a Meisenheimer complex. mdpi.com

Computational studies modeling the attack of a nucleophile (e.g., aniline) at both the C2 and C4 positions have been performed. mdpi.com These calculations determine the transition state structures and their corresponding activation energies for each pathway. The results consistently show that the activation energy required for the nucleophilic attack at the C4 position is lower than that for the attack at the C2 position. mdpi.com This lower energy barrier for the C4 pathway provides a quantitative explanation for the experimentally observed regioselectivity, as the reaction proceeds faster through the path of least resistance. mdpi.com

Metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds. For a polyhalogenated substrate like this compound, selectivity is key. The catalytic cycle typically begins with an oxidative addition step, where the metal catalyst (e.g., palladium) inserts into the carbon-halogen bond. nih.gov

Transition state analysis for this step reveals that the energy barrier is highly dependent on the strength of the C-X bond being broken. nih.gov As established by BDE calculations, the C-Br bond is weaker than the C-Cl bond. Consequently, the transition state for the oxidative addition of a palladium(0) complex into the C5-Br bond is significantly lower in energy than the transition states for insertion into the C2-Cl or C4-Cl bonds. This energy difference ensures that cross-coupling reactions can be performed selectively at the C5 position, leaving the two chloro substituents intact for subsequent functionalization.

In Silico Predictions for Structure-Reactivity Relationships

In silico methods provide a bridge between a molecule's structure and its potential function or reactivity without the need for laboratory synthesis. By calculating a range of molecular descriptors, it is possible to build structure-reactivity relationships (SRRs). These models can predict properties relevant to a compound's behavior in a chemical or biological system.

For quinazoline (B50416) derivatives, computational tools can predict key physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. mdpi.com These descriptors are crucial in medicinal chemistry for predicting oral bioavailability and membrane permeability. By correlating these calculated properties with experimentally observed reactivity or biological activity across a series of related compounds, researchers can establish robust SRRs. For example, in a series of spiro mdpi.comepa.govepa.govtriazolo[1,5-c]quinazoline derivatives, in silico models were used to balance binding affinity with physicochemical profiles. mdpi.com Such an approach could be applied to a library of derivatives based on the this compound scaffold to rationally design molecules with optimized reactivity for a specific application.

Prediction and Rationalization of Regioselectivitymdpi.comnih.gov

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the regioselectivity observed in reactions of 2,4-dichloroquinazoline precursors. mdpi.comnih.gov These principles are directly applicable to the 5-bromo substituted analogue.

The quinazoline ring system possesses two electrophilic centers at the C2 and C4 positions, both bearing a chlorine atom as a leaving group. The primary question in nucleophilic substitution reactions is which of these two positions will be preferentially attacked by a nucleophile.

Frontier Molecular Orbital (FMO) Theory:

A key concept in predicting reactivity is the analysis of the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations consistently show that for 2,4-dichloroquinazoline systems, the LUMO has a significantly larger coefficient on the C4 carbon atom compared to the C2 carbon. mdpi.comnih.gov This indicates that the C4 position is the more electrophilic site and, therefore, more susceptible to nucleophilic attack. mdpi.comnih.gov The presence of a bromine atom at the 5-position is not expected to alter this inherent reactivity profile significantly, as the primary electronic drivers for regioselectivity are the nitrogen atoms within the quinazoline core.

Activation Energy Calculations:

Further support for the preferential C4 substitution comes from the calculation of activation energies for the nucleophilic attack at both C2 and C4 positions. Theoretical models consistently predict a lower activation energy barrier for the reaction pathway involving nucleophilic attack at the C4 position. mdpi.comnih.gov This lower energy barrier translates to a faster reaction rate, making the formation of the 4-substituted product the kinetically favored outcome.

The general reaction scheme for the regioselective SNAr reaction is presented below:

Advanced Spectroscopic Analysis for Structural Elucidation

While computational methods provide a strong predictive framework, experimental verification of the regioselectivity is crucial. Advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D-NMR), are indispensable for the unambiguous structural elucidation of the reaction products.

Application of 2D-NMR Techniques for Regioselectivity Confirmationmdpi.comnih.gov

2D-NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule. In the context of this compound derivatives, these techniques provide definitive proof of the site of substitution.

HMBC and NOESY for Unambiguous Assignment:

For a 4-substituted-5-bromo-2-chloroquinazoline, key long-range correlations in the HMBC spectrum are expected. For instance, the protons of the nucleophile that has been introduced at the C4 position will show correlations to the C4 carbon and adjacent carbons.

More definitively, NOESY experiments can be used to confirm the regiochemistry. A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space. In a 4-substituted product, an NOE correlation would be expected between the proton on the incoming nucleophile and the proton at the C5 position of the quinazoline ring (if sterically accessible). Conversely, in a hypothetical 2-substituted product, such a correlation would be absent. Instead, correlations to protons further down the quinazoline ring might be observed.

A study on the reaction of 2,4-dichloroquinazolines with amines demonstrated the power of 2D-NMR in confirming the regioselectivity. mdpi.comnih.gov The structure of the resulting 2-chloro-4-aminoquinazolines was unequivocally confirmed by analyzing the correlations in their 2D-NMR spectra. mdpi.comnih.gov

Illustrative 1H NMR and 13C NMR Data:

| Atom | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) |

| Quinazoline H-6 | 7.50 - 7.90 | 125.0 - 130.0 |

| Quinazoline H-7 | 7.50 - 7.90 | 125.0 - 130.0 |

| Quinazoline H-8 | 7.80 - 8.40 | 130.0 - 135.0 |

| Quinazoline C-2 | - | 150.0 - 160.0 |

| Quinazoline C-4 | - | 155.0 - 165.0 |

| Quinazoline C-5 | - | 120.0 - 125.0 |

| Quinazoline C-8a | - | 145.0 - 150.0 |

Note: The actual chemical shifts for this compound and its derivatives will be influenced by the specific substituents and the solvent used.

By combining the predictive power of computational chemistry with the definitive structural elucidation provided by advanced NMR techniques, a comprehensive understanding of the reactivity and structure of this compound and its derivatives can be achieved.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to 5-Bromo-2,4-dichloroquinazoline

The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step sequences that may utilize harsh reagents and generate significant waste. The future of synthesizing this compound lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Future Research Focus:

C-H Activation Strategies: Direct C-H functionalization of simpler quinazoline precursors represents a highly attractive, though challenging, route. Research could target the development of palladium, rhodium, or ruthenium catalysts capable of selectively activating and halogenating the C4 and C5 positions of a 2-chloroquinazoline (B1345744) starting material.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reaction control compared to batch processes. Developing a telescoped flow process starting from a suitable anthranilic acid derivative could streamline the production of this compound, minimizing manual handling and improving yield and purity.

Biocatalysis: The use of enzymes, such as halogenases, could provide an exceptionally selective and sustainable method for the bromination step. Future work could involve screening for or engineering enzymes that can tolerate and selectively act upon a dichloroquinazoline substrate.

Exploration of Underutilized Reactivity Modes and Novel Catalyst Systems for Functionalization

While the sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions is well-established, significant opportunities exist to explore less common reaction pathways and to develop new catalysts that can invert or tune the innate reactivity of the scaffold.

Future Research Focus:

Orthogonal C-Br Bond Functionalization: The C5-Br bond is typically addressed after the C-Cl bonds have been substituted. A key research avenue is the development of catalytic systems (e.g., palladium or copper-based) that can selectively activate the C-Br bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings in the presence of the C-Cl bonds. This would provide an alternative and more flexible synthetic sequence.

C2-Selective Catalysis: The C4 position is inherently more reactive towards nucleophiles. The design of novel catalysts, perhaps involving transition metals that coordinate preferentially with the N1 nitrogen, could sterically or electronically favor nucleophilic attack at the C2 position first. This would grant access to isomers that are difficult to obtain through traditional means.

Photoredox Catalysis: Light-mediated catalysis could unlock novel reaction pathways for the functionalization of this compound, such as radical-based substitutions or cross-couplings that are not accessible under thermal conditions.

Advanced Derivatization Strategies for Architecturally Complex Molecular Structures

The true potential of this compound lies in its use as a cornerstone for building architecturally complex molecules with potential applications in materials science and medicinal chemistry. Moving beyond simple substitutions to create intricate, three-dimensional structures is a primary goal.

Future Research Focus:

Tandem and Cascade Reactions: Designing multi-step, one-pot reactions is a powerful strategy for rapidly building molecular complexity. For instance, a sequence could be envisioned where an initial SNAr at C4 introduces a nucleophile that then participates in an intramolecular cyclization, perhaps triggered by a subsequent reaction at the C2 or C5 position.

Synthesis of Fused Polycyclic Systems: Using bifunctional nucleophiles (e.g., amino-alcohols, diamines) in reactions with this compound can lead to the formation of novel, fused heterocyclic systems. For example, reaction with an aminophenol could lead to a benzoxazolo[3,2-c]quinazoline scaffold.

Macrocyclization: The C5-Br and a substituent introduced at C2 or C4 can serve as two anchor points for macrocyclization reactions. This could be achieved via an intramolecular cross-coupling reaction to generate large, constrained ring systems, a structural motif of interest for creating selective biological probes. mdpi.com

Deeper Computational Modeling of Reaction Dynamics, Stereoselectivity, and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has proven invaluable for understanding and predicting chemical reactivity. Deeper computational studies can accelerate the development of the novel synthetic strategies outlined above.

Future Research Focus:

Predictive Modeling of Regioselectivity: DFT calculations have already shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline (B46505) scaffold has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com Future modeling could focus on building quantitative models that predict the C4/C2 selectivity for a wide range of nucleophiles and under various catalytic conditions (e.g., Lewis acid or transition metal catalysis).

Transition State Analysis of Catalytic Cycles: For newly proposed catalytic systems, such as those for C2-selective or C5-selective functionalization, DFT can be used to map out the entire catalytic cycle. nih.gov By calculating the energies of intermediates and transition states, researchers can identify rate-limiting steps and rationally design more efficient catalysts. mdpi.com

Molecular Dynamics Simulations: While DFT is excellent for single-molecule energetics, molecular dynamics (MD) simulations can provide insight into the role of solvent, temperature, and conformational flexibility on reaction outcomes. nih.gov MD simulations could be used to study the conformational dynamics of complex derivatives or to understand how reactants approach the quinazoline core in solution, offering a more complete picture of the reaction dynamics.

Data Tables

Table 1: Research Focus Areas for this compound

| Section | Title | Key Research Objectives |

| 6.1 | Novel and Sustainable Synthetic Routes | Develop C-H activation, flow chemistry, and biocatalytic methods to improve synthesis efficiency and sustainability. |

| 6.2 | Underutilized Reactivity and Catalysis | Explore orthogonal C-Br functionalization, develop catalysts for C2-selectivity, and utilize photoredox catalysis for novel transformations. |

| 6.3 | Advanced Derivatization Strategies | Design tandem/cascade reactions, synthesize fused polycyclic systems, and perform macrocyclizations to build molecular complexity. |

| 6.4 | Deeper Computational Modeling | Create predictive models for regioselectivity, analyze transition states of new catalytic cycles, and use molecular dynamics to understand reaction environments. |

Q & A

What safety protocols are critical when handling 5-Bromo-2,4-dichloroquinazoline in laboratory settings?

Answer:

- Preventive Measures: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential health hazards such as acute toxicity (e.g., "fatal if swallowed" classifications) .